methyl 2-(cyanomethanesulfonyl)acetate
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Overview
Description
methyl 2-(cyanomethanesulfonyl)acetate is an organic compound with the molecular formula C5H7NO4S It is a derivative of acetic acid, where the hydrogen atom in the methyl group is replaced by a cyanomethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(cyanomethanesulfonyl)acetate typically involves the reaction of cyanomethylsulfonyl chloride with methyl acetoacetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
Cyanomethylsulfonyl chloride+Methyl acetoacetateBase[(Cyanomethyl)sulfonyl]acetic acid methyl ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
methyl 2-(cyanomethanesulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Nucleophilic substitution reactions can replace the cyanomethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfide derivatives.
Scientific Research Applications
methyl 2-(cyanomethanesulfonyl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(cyanomethanesulfonyl)acetate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of the target molecule, affecting its function and activity.
Comparison with Similar Compounds
Similar Compounds
Cyanoacetic acid methyl ester: Similar structure but lacks the sulfonyl group.
Methylsulfonylacetic acid: Contains a sulfonyl group but lacks the cyanomethyl group.
Uniqueness
methyl 2-(cyanomethanesulfonyl)acetate is unique due to the presence of both the cyanomethyl and sulfonyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Biological Activity
Methyl 2-(cyanomethanesulfonyl)acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, pharmacological properties, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, often involving the reaction of methyl acetate with cyanomethanesulfonyl chloride. The resulting compound features a sulfonyl group, which is crucial for its biological activity. The molecular formula is C5H7N2O3S, and its structure includes a cyano group that contributes to its reactivity.
Pharmacological Properties
The compound exhibits a range of biological activities, including:
- Anti-inflammatory Activity : this compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory response. In vitro studies demonstrated IC50 values of approximately 23.8 μM for COX-2 inhibition, indicating significant anti-inflammatory potential compared to standard NSAIDs .
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains. Its minimum inhibitory concentration (MIC) values suggest efficacy comparable to established antibiotics .
- Antioxidant Activity : The compound demonstrates antioxidant properties, which are essential for combating oxidative stress-related diseases. The antioxidant capacity was evaluated using DPPH radical scavenging assays, showing promising results .
Case Studies and Research Findings
Several research studies have explored the biological activity of this compound:
-
Inhibition of COX Enzymes :
- A study highlighted the compound's ability to inhibit COX-1 and COX-2 enzymes effectively. The IC50 values were reported as follows:
Compound COX-1 IC50 (μM) COX-2 IC50 (μM) This compound 19.45 ± 0.07 23.8 ± 0.20
- A study highlighted the compound's ability to inhibit COX-1 and COX-2 enzymes effectively. The IC50 values were reported as follows:
- Antimicrobial Efficacy :
- Antioxidant Properties :
Properties
IUPAC Name |
methyl 2-(cyanomethylsulfonyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4S/c1-10-5(7)4-11(8,9)3-2-6/h3-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXKVYVDFAGYCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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